molecular formula C15H13N B8778391 5-(3-Methylphenyl)-1H-indole

5-(3-Methylphenyl)-1H-indole

Cat. No.: B8778391
M. Wt: 207.27 g/mol
InChI Key: JLHWBTNHOBEMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenyl)-1H-indole is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

5-(3-methylphenyl)-1H-indole

InChI

InChI=1S/C15H13N/c1-11-3-2-4-12(9-11)13-5-6-15-14(10-13)7-8-16-15/h2-10,16H,1H3

InChI Key

JLHWBTNHOBEMLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the mixture of 5-bromo-1H-indole (1, 5 mmol, 1 equiv.), 3-tolylboronic acid (2, 5.5 mmol, 1.1 equiv.) and Pd(dppf)Cl2 (0.25 mmol, 0.05 equiv.) in 12 mL 1,4-dioxane was added 4 mL aqueous solution of K2CO3 (15 mmol, 3 equiv.). The mixture was stirred under argon for about 15 min then stirred under microwave in 130□ for about 25 min twice. On cooling, the solvent was evaporated and the resulting residue was extracted with CH2Cl2 (20 mL×3), the dichloromethane layer was washed with brine, dried (Na2SO4) and filtered. The residue obtained on removal of the solvent was purified by column chromatography on silica gel with EtOAc/hexane as eluting solvents to give the target compound 5-m-tolyl-1H-indole (3). Yield: 55.0%. 1H NMR (300 MHz, CDCl3): δ 2.31 (s, 3 H), 6.47 (s, 1 H), 6.92-7.12 (m, 2 H), 7.18-7.23 (m, 1 H), 7.29-7.35 (m, 4H), 7.74 (s, 1 H), 7.99 (br, 1H). 13C NMR (75 MHz, CDCl3) δ 21.5, 102.9, 111.1, 119.2, 121.9, 124.4, 124.8, 127.0, 128.2, 128.3, 128.5, 133.4, 135.2, 138.1, 142.5.
Name
5-bromo-1H-indole
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
3-tolylboronic acid
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.25 mmol
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mmol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.